2,2-Difluoropentane-1,5-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10F2O2 |
|---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoropentane-1,5-diol |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 |
InChI Key |
IAPXHHMJUVETID-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)(F)F)CO |
Origin of Product |
United States |
Synthetic Strategies for 2,2 Difluoropentane 1,5 Diol
General Methodologies for Gem-Difluorinated Alcohol and Diol Synthesis
The construction of molecules containing a gem-difluorinated alcohol or diol motif can be achieved through several synthetic approaches. These methods often involve the introduction of fluorine atoms at a late stage of the synthesis or the use of fluorinated building blocks.
Deoxyfluorination Approaches
Deoxyfluorination is a powerful method for converting alcohols and carbonyl compounds into their fluorinated counterparts. thieme-connect.comcas.cn Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives can convert ketones and aldehydes into geminal difluorides. acs.org While effective, these reagents can be hazardous and may lead to side reactions such as elimination. acs.org More recent developments have introduced safer and more selective reagents like PyFluor and AlkylFluor, which offer broader functional group tolerance and milder reaction conditions. thieme-connect.comacs.org These reagents typically activate the hydroxyl group of an alcohol, which is then displaced by a fluoride (B91410) ion in an SN2 fashion. brynmawr.edu
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| DAST | Readily available, effective for alcohols and carbonyls acs.org | Thermally unstable, can cause violent decomposition, limited functional group tolerance acs.orgbrynmawr.edu |
| Deoxo-Fluor | More thermally stable than DAST brynmawr.edu | Requires additives to suppress side reactions brynmawr.edu |
| PyFluor | Low-cost, high chemical and thermal stability, selective against elimination acs.org | Requires longer reaction times and basic conditions acs.org |
Ring-Opening Reactions of Fluorinated Cyclic Precursors
The ring-opening of strained fluorinated cyclic compounds, such as epoxides, cyclopropanes, and aziridines, provides a regioselective route to fluorinated alcohols and diols. nih.govnih.gov For instance, the iodonium-mediated ring-opening of 1,1-disubstituted cyclopropanes can lead to 1,3-difluorination and 1,3-oxyfluorination products under mild conditions. rsc.org Similarly, the reaction of functionalized 1,2-cyclic sulfates with a phosphonodifluoromethyl carbanion offers access to fluorinated β-hydroxyphosphonates, which are precursors to other valuable compounds. nih.gov
Allylboration of Carbonyl Compounds
The allylboration of aldehydes using γ,γ-difluoroallylboronates is a valuable method for synthesizing gem-difluorinated homoallylic alcohols. nih.govacs.org These boronates can be prepared from trifluoroethanol and react with a variety of aldehydes to yield the desired products. acs.org This method has been shown to proceed with good diastereoselectivity when using α-chiral aldehydes. nih.gov The resulting gem-difluorinated homoallylic alcohols can be further transformed into other useful synthons like α,α-difluoro-β-hydroxy ketones. acs.org
Reformatsky-type Reactions with Bromodifluoroacetate Derivatives
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of gem-difluorinated compounds. nrochemistry.comwikipedia.org Using ethyl bromodifluoroacetate as the starting material, this reaction provides access to α,α-difluoro-β-hydroxy esters. nih.gov The organozinc reagents formed from α-halo esters are less reactive than their lithium or Grignard counterparts, which prevents side reactions like nucleophilic addition to the ester group. wikipedia.org Variations of this reaction using other metals and catalysts have expanded its scope and applicability. wikipedia.orgorganic-chemistry.org
Oxidation of Fluorinated Alcohols to Gem-Diols
The oxidation of secondary fluorinated alcohols can yield gem-diols. nih.gov For example, the oxidation of a pentafluoroalcohol using reagents like Dess-Martin periodinane or TPAP/NMO can produce a pentafluoro-gem-diol in high yield. nih.gov This approach has been utilized in the synthesis of complex molecules derived from glucose. nih.gov It is important to note that gem-diols can exist in equilibrium with their corresponding ketones, and the presence of electron-withdrawing fluorine atoms often favors the hydrate (B1144303) form. nih.govlibretexts.org
Specific Routes to 2,2-Difluoropentane-1,5-diol and Analogues
While general methodologies provide a framework, the specific synthesis of this compound would likely involve a multi-step sequence. One plausible approach could start with a precursor containing a five-carbon chain with appropriate functional groups at the 1 and 5 positions.
For instance, a synthetic route could begin with the protection of one hydroxyl group of a pentane-1,5-diol derivative, followed by oxidation of the other hydroxyl group to a ketone. Subsequent deoxyfluorination of the ketone at the 2-position would introduce the gem-difluoro moiety. Finally, deprotection of the hydroxyl group at the 5-position would yield the target molecule, this compound.
Another potential strategy could involve the indium-mediated difluoropropargylation of an appropriate aldehyde, which has been used in the synthesis of gem-difluoromethylenated goniodiol. researchgate.net This could be followed by reduction of the alkyne and subsequent functional group manipulations to install the hydroxyl group at the 5-position.
The synthesis of analogues, such as other gem-difluorinated diols, can be achieved by modifying these general strategies. For example, starting with different diols or employing alternative fluorination techniques can lead to a variety of related compounds.
Table 2: Potential Synthetic Precursors and Intermediates
| Compound Name | Potential Role in Synthesis |
|---|---|
| Pentane-1,5-diol | Starting material for functional group manipulation |
| 5-Hydroxypentan-2-one | Intermediate for deoxyfluorination |
| Ethyl bromodifluoroacetate | Reagent for Reformatsky-type reactions |
Synthesis from Skipped Fluorination Motifs
The synthesis of molecules with a "skipped" arrangement of functional groups, such as 1,3-diols or similarly spaced fluorinated centers, presents unique challenges and opportunities in synthetic chemistry. soton.ac.ukresearchgate.netnih.govacs.org This structural motif, where functional groups are separated by a methylene (B1212753) unit, is relevant to this compound. Efficient stereoselective syntheses for compounds with skipped fluorination patterns have been developed, which can be adapted for enantioselective synthesis by utilizing known chiral building blocks. soton.ac.ukresearchgate.netnih.govacs.org These methods provide a foundation for the strategic construction of the carbon backbone and the introduction of fluorine and hydroxyl groups at the desired positions.
One conceptual approach involves the use of precursors that already contain a 1,3-disubstitution pattern, which can be elaborated to the target diol. For instance, a starting material with functional groups at the 1 and 3 positions relative to a central carbon can be envisioned. While direct synthesis of this compound from such motifs is not explicitly detailed in the literature, the principles of these syntheses are applicable.
Preparation via Sodium Methoxide (B1231860) Treatment of Precursors
Sodium methoxide is a versatile and widely used base in organic synthesis, often employed for dehydrohalogenation and condensation reactions. wikipedia.org In the context of synthesizing this compound, sodium methoxide could be utilized in the preparation of key precursors. For example, it can act as a catalyst in the transesterification of esters, a reaction that could be part of a multi-step synthesis of a diol. google.com
A plausible synthetic route could involve the use of sodium methoxide to facilitate a condensation reaction to build the carbon skeleton of the pentane (B18724) chain, followed by fluorination and reduction steps. For instance, the reaction of a suitable electrophile with a nucleophile generated by sodium methoxide could form a precursor that, after subsequent transformations, yields the target diol.
| Reagent/Catalyst | Role in Synthesis | Potential Application |
| Sodium Methoxide | Base/Catalyst | Precursor synthesis via condensation or transesterification reactions. wikipedia.orggoogle.com |
Biocatalytic and Chemoenzymatic Approaches for Enantioselective Synthesis of Fluorinated Alcohols
Biocatalytic methods, particularly those employing enzymes like ketoreductases (KREDs), offer a powerful strategy for the enantioselective synthesis of chiral alcohols from prochiral ketones. taylorfrancis.comwikipedia.orgnih.gov This approach is highly relevant for obtaining enantiomerically pure fluorinated diols. The general principle involves the enzymatic reduction of a diketone precursor, which would be 2,2-difluoropentane-1,5-dione in this case.
The chemoenzymatic synthesis of chiral fluorinated alcohols often involves a chemical step to create the prochiral ketone followed by an enzymatic reduction. taylorfrancis.com A variety of ketoreductases are available, exhibiting different substrate specificities and stereoselectivities, allowing for the synthesis of either enantiomer of the desired alcohol. nih.gov
Table of Biocatalytic Reduction Parameters:
| Enzyme Type | Substrate | Product | Key Advantage |
| Ketoreductase (KRED) | Prochiral difluorinated diketone | Chiral this compound | High enantioselectivity. taylorfrancis.comnih.gov |
Palladium-Catalyzed Hydroxylation of Gem-Difluorocyclopropanes
Palladium-catalyzed reactions provide a robust avenue for the synthesis of fluorinated molecules. One innovative strategy involves the ring-opening of gem-difluorocyclopropanes. nih.govresearchgate.net This method can lead to the formation of 2-fluoroallylic compounds. nih.gov While not a direct route to a saturated 1,5-diol, the resulting fluoroallylic alcohol could serve as a versatile intermediate.
The process typically involves a C-C bond cleavage of the cyclopropane (B1198618) ring, followed by β-fluoride elimination. Subsequent functionalization, such as hydroxylation, can then be achieved. Further chemical transformations, such as reduction of the double bond and hydroboration-oxidation of a terminal alkene, would be necessary to convert the fluoroallylic intermediate into this compound.
Photo-Irradiation Mediated Ring-Opening and Aerobic Oxidation
Photochemical methods offer mild conditions for a variety of chemical transformations. While a direct photo-irradiation mediated synthesis of this compound is not prominently described, related processes suggest its feasibility. For instance, the synthesis of difluoro-1,5-dicarbonyl compounds has been achieved under visible light irradiation. researchgate.net These dicarbonyl compounds are direct precursors to 1,5-diols via reduction.
A hypothetical pathway could involve the photo-induced ring-opening of a suitable cyclic precursor, followed by oxidation to introduce the necessary hydroxyl functionalities or their precursors. The specifics of such a route would depend on the development of appropriate photochemical strategies for fluorinated substrates.
Optimized Routes for Complex Pentafluoro-gem-diols
Research into the synthesis of more complex fluorinated diols, such as pentafluoro-gem-diols, has led to optimized synthetic routes that can inform the synthesis of this compound. researchgate.netnih.gov An improved synthetic route to complex pentafluoro-gem-diols has been developed, offering an alternative to previously reported methods. nih.gov These strategies often involve the release of trifluoroacetate (B77799) from a precursor to generate a difluoroenolate, which can then react with various electrophiles. researchgate.netnih.gov
Adapting these methods, one could envision the synthesis of a suitable precursor that, upon trifluoroacetate release and subsequent reaction and reduction steps, would yield the target this compound. This approach highlights the modularity and power of modern fluorination chemistry.
Diastereoselective and Enantioselective Synthesis of Difluorinated Diols
The stereocontrolled synthesis of difluorinated diols is of significant interest, as the stereochemistry of the molecule can profoundly impact its biological activity. Several methods have been developed for the diastereoselective and enantioselective synthesis of related structures, such as 2,2-difluoro-1,3-diols. elsevierpure.comnih.gov
A common strategy for achieving diastereoselectivity is the reduction of an α,α-difluoro β-hydroxy ketone precursor. The choice of reducing agent and reaction conditions can favor the formation of either the syn- or anti-diol. elsevierpure.com For enantioselective synthesis, chiral catalysts or reagents are employed. For example, copper-catalyzed aldol (B89426) reactions of difluoroenolates with aldehydes can produce chiral α,α-difluoro-β-hydroxy ketones with high enantiomeric excess, which can then be reduced to the corresponding diols. nih.gov Furthermore, enantioselective Reformatsky reactions using amino alcohol ligands have been successful in producing chiral α,α-difluoro-β-lactams, demonstrating a powerful method for asymmetric C-C bond formation in fluorinated systems. rsc.org The principles of these enantioselective methods can be applied to the synthesis of chiral this compound from a suitable prochiral precursor.
Table of Stereoselective Synthesis Strategies:
| Method | Precursor | Key Feature | Stereochemical Outcome |
| Diastereoselective Reduction | α,α-Difluoro β-hydroxy ketone | Choice of reducing agent | syn- or anti-2,2-difluoro-1,3-diols elsevierpure.com |
| Enantioselective Aldol Reaction | Difluoroenolate and aldehyde | Chiral copper catalyst | Chiral α,α-difluoro-β-hydroxy ketones nih.gov |
| Enantioselective Reformatsky Reaction | Ethyl bromodifluoroacetate and imine | Chiral amino alcohol ligand | Chiral α,α-difluoro-β-lactams rsc.org |
Chiral Catalyst Applications (e.g., Rh(III)-catalyzed asymmetric transfer hydrogenation)
Rhodium-catalyzed asymmetric transfer hydrogenation is a powerful tool for the stereoselective reduction of prochiral ketones and olefins, leading to the formation of chiral alcohols and alkanes with high enantiopurity. In a hypothetical synthesis of chiral this compound, this methodology could be applied to a precursor molecule such as 2,2-difluoro-5-hydroxypentanal or a related ketone.
The general mechanism of Rh(III)-catalyzed asymmetric transfer hydrogenation involves the use of a chiral ligand, often a diamine or an amino alcohol, which coordinates to the rhodium center. A hydrogen donor, such as formic acid or isopropanol (B130326), provides the hydride that is transferred to the substrate. The chirality of the resulting alcohol is dictated by the stereochemistry of the ligand.
While no specific examples of Rh(III)-catalyzed asymmetric transfer hydrogenation have been reported for precursors of this compound, research on other fluorinated ketones provides a basis for speculation. For instance, the reduction of α-fluoro ketones has been achieved with high enantioselectivity using various chiral rhodium catalysts. The electronic and steric effects of the gem-difluoro group at the 2-position would likely influence the efficiency and stereoselectivity of such a reaction.
Table 1: Hypothetical Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation of a 2,2-Difluoropentanal Precursor
| Catalyst System | Precursor | Product | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (%) |
| [Rh(III)(Cp*)Cl(TsDPEN)] | 2,2-difluoro-5-hydroxypentanal | (R)- or (S)-2,2-Difluoropentane-1,5-diol | >90 | >95 |
| [Rh(III)Cl2(diphosphine)(diamine)] | 4,4-difluoro-5-oxopentan-1-ol | (R)- or (S)-2,2-Difluoropentane-1,5-diol | High | High |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this reaction for the synthesis of this compound has been found.
Enzymatic Reduction Methodologies
Enzymatic reductions offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that can reduce a wide range of ketones and aldehydes to their corresponding alcohols with excellent stereoselectivity.
For the synthesis of chiral this compound, a suitable diketone or keto-aldehyde precursor, such as 2,2-difluoropentane-1,5-dial or 5-hydroxy-2,2-difluoropentan-2-one, could be subjected to enzymatic reduction. The choice of enzyme would be critical, as the substrate scope of KREDs and ADHs can be highly specific. The presence of the gem-difluoro group would necessitate screening a library of enzymes to identify one with high activity and selectivity for the fluorinated substrate.
The enzymatic reaction typically employs a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol or glucose. This cofactor recycling system makes the process economically viable for large-scale synthesis.
While the enzymatic reduction of fluorinated ketones is an active area of research, specific data for the synthesis of this compound is not available. However, successful reductions of other fluorinated ketones to chiral alcohols with high enantiomeric excess have been reported, suggesting that this approach could be feasible.
Table 2: Hypothetical Enzymatic Reduction of a 2,2-Difluoropentanedial Precursor
| Enzyme | Precursor | Product | Hypothetical Conversion (%) | Hypothetical Enantiomeric Excess (%) |
| Ketoreductase (e.g., from Candida sp.) | 2,2-difluoropentane-1,5-dial | (R,R)-, (S,S)-, or meso-2,2-Difluoropentane-1,5-diol | >95 | >99 |
| Alcohol Dehydrogenase (e.g., from Rhodococcus sp.) | 5-hydroxy-2,2-difluoropentan-2-one | (R)- or (S)-2,2-Difluoropentane-1,5-diol | High | >98 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this reaction for the synthesis of this compound has been found.
Chemical Reactivity and Derivatization of 2,2 Difluoropentane 1,5 Diol
Functional Group Transformations of Diol Moieties
The presence of two primary hydroxyl groups in 2,2-Difluoropentane-1,5-diol allows for a variety of well-established alcohol transformations. These reactions enable the conversion of the diol into a range of derivatives with tailored properties.
Oxidation: The primary alcohol functionalities of this compound can be selectively oxidized to afford the corresponding dialdehyde (B1249045) or dicarboxylic acid, 2,2-difluoropentanedioic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, milder oxidizing agents would favor the formation of the dialdehyde, while stronger oxidants would lead to the dicarboxylic acid. These transformations provide access to fluorinated monomers for the synthesis of polyesters and polyamides with modified properties.
Esterification: The hydroxyl groups readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters. This reaction is fundamental to the synthesis of fluorinated polyesters, where this compound can be copolymerized with various dicarboxylic acids. The resulting polyesters often exhibit enhanced thermal stability and altered solubility characteristics due to the presence of the gem-difluoro group.
Etherification: Ether linkages can be introduced by reacting the diol with alkyl halides or other electrophiles under basic conditions. This allows for the synthesis of fluorinated di-ethers, which can be used as specialty solvents, additives, or as monomers for polyethers.
| Transformation | Reagents and Conditions | Product | Potential Applications |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 2,2-Difluoropentanedioic acid | Monomer for polyesters and polyamides |
| Esterification | Dicarboxylic acids/anhydrides, acid catalyst | Fluorinated polyesters | Specialty polymers with enhanced properties |
| Etherification | Alkyl halides, base | Fluorinated di-ethers | Specialty solvents, additives, polyether monomers |
Reactions Involving the Gem-Difluoro Moiety
The gem-difluoro group (CF2) in this compound is generally considered to be chemically inert under many reaction conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage. This stability is a key feature, as it allows for a wide range of chemical manipulations of the hydroxyl groups without affecting the fluorinated core of the molecule.
However, the high electronegativity of the fluorine atoms does exert a significant electron-withdrawing inductive effect on the neighboring carbon atoms. This can influence the reactivity of the adjacent functional groups. For example, the acidity of the hydroxyl protons may be slightly increased compared to its non-fluorinated analog, 1,5-pentanediol.
While direct reactions involving the C-F bonds of the gem-difluoro group in a saturated alkane like this compound are challenging and not commonly reported, under harsh conditions or with specific reagents, C-F bond activation could potentially occur. However, for most synthetic applications, the gem-difluoro moiety is primarily a stable structural element that imparts unique properties to the molecule.
Utility in Polymer Science and Materials Chemistry as Monomers
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of fluorinated polymers through step-growth polymerization. Its incorporation into polymer backbones can significantly modify the material's properties.
Polyesters: this compound can be used as the diol component in polycondensation reactions with various dicarboxylic acids or their derivatives to produce fluorinated polyesters. The presence of the gem-difluoro group can disrupt the packing of polymer chains, leading to a decrease in crystallinity and an increase in solubility in organic solvents. Furthermore, the fluorine content can enhance the thermal stability and chemical resistance of the resulting polyester.
Polyurethanes: In polyurethane synthesis, this compound can act as a chain extender or as a component of the polyol pre-polymer. Reaction with diisocyanates leads to the formation of polyurethanes with fluorine atoms integrated into the polymer backbone. These fluorinated polyurethanes can exhibit improved thermal and oxidative stability, as well as modified surface properties such as hydrophobicity and oleophobicity.
| Polymer Type | Comonomers | Key Properties of Resulting Polymer |
| Polyesters | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Enhanced thermal stability, modified solubility, chemical resistance |
| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Improved thermal and oxidative stability, hydrophobicity, oleophobicity |
Development of Novel Fluorinated Building Blocks and Synthons
Beyond its direct use as a monomer, this compound serves as a valuable starting material for the synthesis of other novel fluorinated building blocks and synthons. These synthons can then be used to introduce the gem-difluoro motif into a wider array of complex molecules, particularly in the fields of medicinal and agricultural chemistry.
Cyclization Reactions: Intramolecular cyclization of this compound or its derivatives can lead to the formation of fluorinated heterocyclic compounds. For example, under appropriate conditions, the diol could be cyclized to form a fluorinated analog of tetrahydropyran. Such fluorinated heterocycles are of significant interest in drug discovery.
Conversion to Other Functional Groups: The primary hydroxyl groups can be converted to other functionalities, such as halides or tosylates, making them good leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, leading to a diverse library of fluorinated building blocks. For instance, conversion to the corresponding dibromide would create a synthon for introducing a 2,2-difluoropentyl moiety into other molecules.
The ability to transform this compound into these and other valuable intermediates underscores its importance as a foundational molecule in organofluorine chemistry, enabling the synthesis of a new generation of fluorinated compounds with potentially enhanced biological or material properties.
Stereochemical and Conformational Aspects of 2,2 Difluoropentane 1,5 Diol
Stereoisomerism in Difluorinated Diols
While 2,2-difluoropentane-1,5-diol itself is achiral due to the presence of a geminal difluoro group at the C2 position, the broader class of difluorinated diols exhibits various forms of stereoisomerism. Understanding these related structures provides a framework for appreciating the stereoelectronic effects of fluorine. For instance, compounds like 2,4-difluoropentane-1,5-diol possess two stereocenters (C2 and C4), leading to the existence of diastereomers, specifically syn (meso) and anti (enantiomeric pair) isomers. The relative orientation of the fluorine atoms and hydroxyl groups in these isomers dictates their conformational preferences and reactivity. The introduction of fluorine atoms significantly impacts the electronic environment, influencing bond lengths, bond angles, and torsional barriers, which in turn determine the stability of different stereoisomers.
Conformational Analysis of 1,3-Difluorinated Alkane Chains and Diols
The conformational landscape of aliphatic chains is profoundly altered by the introduction of fluorine atoms, particularly in a 1,3-relationship as is relevant to the backbone of this compound. Studies on model compounds such as 1,3-difluoropropane (B1362545) and 2,4-difluoropentane have provided significant insights into the governing principles. acs.orgnih.gov
Influence of Fluorine Substitution on Alkane Chain Conformation
Fluorine substitution strongly directs the conformational profile of alkane chains. In 1,3-difluorinated systems, a notable preference exists for conformations that minimize destabilizing electrostatic repulsions between the highly electronegative fluorine atoms. st-andrews.ac.uk Computational and NMR studies on 1,3-difluoropropane show that the gauche-gauche (gg) conformation is the most stable. nih.gov This preference is magnified as the alkyl chain is extended. For example, in anti-2,4-difluoropentane, the conformation that places both C-F bonds in a gauche relationship to the central C-C bonds is significantly favored. This conformational locking effect, driven by 1,3-C-F bond dispositions, contrasts with the behavior of vicinally difluorinated alkanes. nih.gov This strong conformational preference is attributed to a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions. st-andrews.ac.uk
Role of the Fluorine Gauche Effect
The gauche effect is a phenomenon where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected from simple steric considerations. wikipedia.org This effect is particularly prominent for vicinal substituents that are highly electronegative, such as fluorine. The primary explanation for the fluorine gauche effect is hyperconjugation. wikipedia.orgd-nb.info It involves the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, a geometry that is achieved in the gauche conformation of the two fluorine atoms. wikipedia.orgnih.gov
While the classic gauche effect describes a 1,2-difluoro relationship, analogous stereoelectronic interactions influence 1,3-difluorinated systems. In the preferred gauche-gauche conformation of 1,3-difluoropropane, stabilizing hyperconjugative interactions (σCH → σ*CF) are maximized, while destabilizing electrostatic repulsions between the polarized C-F bonds are minimized. acs.orgnih.gov These interactions are crucial in determining the three-dimensional structure of molecules like this compound, where interactions between the C-F bonds and the adjacent C-OH bond will dictate the local conformation.
Solvent Polarity Effects on Conformation
The conformational equilibrium of fluorinated alkanes and diols is highly sensitive to the polarity of the surrounding medium. acs.orgnih.gov For 1,3-difluorinated systems, the preference for the gauche-gauche (gg) conformation, which has a significant dipole moment, is most pronounced in nonpolar solvents. As the polarity of the solvent increases, the relative energy difference between the gg conformer and other, less polar conformers (like anti-gauche or anti-anti) decreases. acs.org This is because polar solvents can better stabilize the conformers with larger dipole moments.
The table below, based on data from studies on 1,3-difluoropropane, illustrates the influence of solvent polarity on conformer populations.
| Conformer | Gas Phase Population (%) | Cyclohexane Population (%) | Acetonitrile Population (%) |
|---|---|---|---|
| gg(l) | 70 | 70 | 61 |
| ag(l) | 20 | 20 | 26 |
| aa | 3 | 3 | 5 |
Data derived from computational studies on 1,3-difluoropropane, a model for 1,3-difluorinated systems. acs.orgnih.gov
This trend demonstrates that while the intrinsic stereoelectronic effects favoring the gg conformer are strong, they can be modulated by the solvent environment. Fluorinated alcohols, in particular, can act as unique solvents that influence the conformation of solutes through specific hydrogen bonding and dipolar interactions. pnas.orgrsc.org
Diastereoselectivity in Reactions of Fluorinated Diols
The well-defined conformational preferences of fluorinated diols, dictated by the stereoelectronic effects of fluorine, can be harnessed to control the stereochemical outcome of their reactions. The presence of fluorine atoms can influence the diastereoselectivity of reactions at adjacent centers through both steric and electronic means. d-nb.info For example, in reactions such as aldol (B89426) additions or cyclizations, the fluorinated diol substrate can adopt a preferred conformation that exposes one face to attack over the other, leading to a high degree of facial selectivity. core.ac.uk
The hydroxyl groups in fluorinated diols can also play a crucial role by participating in chelation control with metal catalysts or reagents. The fixed spatial relationship between the hydroxyl group and the fluorine atoms in the preferred conformer can lead to the formation of rigid, well-organized transition states, enhancing diastereoselectivity. researchgate.net The interplay between the gauche effect, which pre-organizes the carbon backbone, and the directing effects of the hydroxyl groups provides a powerful strategy for asymmetric synthesis. d-nb.info For instance, the synthesis of chiral fluorinated flavanones has been achieved through organocatalyzed tandem reactions where stereocontrol is effectively established. nih.govacs.org
Computational and Spectroscopic Characterization of 2,2 Difluoropentane 1,5 Diol
Computational Chemistry Approaches
Computational chemistry provides a powerful lens for understanding the structural and electronic properties of 2,2-Difluoropentane-1,5-diol at the atomic level. Through various theoretical models, it is possible to predict its three-dimensional structure, conformational preferences, and physicochemical properties, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are instrumental in determining key structural parameters. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the equilibrium geometry of the molecule can be optimized.
These calculations would typically yield precise bond lengths, bond angles, and dihedral angles. For instance, the C-F and C-C bond lengths, as well as the F-C-F and C-C-O bond angles, can be accurately predicted. The presence of the electronegative fluorine atoms is expected to influence the geometry around the C2 carbon, potentially shortening the C-F bonds and affecting the adjacent bond angles due to electrostatic interactions.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-C Bond Length | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| F-C2-F Bond Angle | ~105° |
| C1-C2-C3 Bond Angle | ~112° |
| O-C1-C2 Bond Angle | ~110° |
Note: These are representative values and the exact figures would depend on the specific level of theory and basis set used in the calculation.
Molecular Conformation Predictions and Energy Minimization
The flexible five-carbon chain of this compound allows for multiple conformational isomers. Computational methods, particularly molecular mechanics and DFT, are employed to predict the most stable conformations through energy minimization. The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds (C-C and C-O).
A key conformational feature to investigate would be the potential for intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and one of the fluorine atoms. DFT studies on other diols have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. nih.gov For this compound, a conformation where the terminal hydroxyl group at C5 folds back to interact with the hydroxyl group at C1 or the fluorine atoms at C2 could represent a low-energy state. The relative energies of different conformers (e.g., gauche vs. anti arrangements of substituents along the carbon backbone) can be calculated to determine their population distribution at a given temperature.
Computational Approaches for Predicting Molecular Properties (e.g., lipophilicity trends)
Computational models are widely used to predict various molecular properties, including lipophilicity, which is a critical parameter in medicinal chemistry. Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. For fluorinated compounds, predicting log P can be complex due to the unique electronic effects of fluorine.
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct evidence of its chemical structure and conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (¹H, ¹⁹F, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹⁹F, and ¹³C NMR experiments would provide a comprehensive picture of the connectivity and environment of each atom in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on C1, C3, C4, C5, and the hydroxyl groups. The chemical shifts of these protons would be influenced by the proximity of the electronegative fluorine and oxygen atoms. For example, the protons on C1 and C3 would be expected to be deshielded and appear at a higher chemical shift compared to those in a simple alkane. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
¹⁹F NMR: The fluorine NMR spectrum would likely show a single resonance, as the two fluorine atoms at the C2 position are chemically equivalent. The chemical shift of this signal would be characteristic of a gem-difluoro group adjacent to a methylene (B1212753) and a hydroxymethyl group.
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the pentane (B18724) chain. The C2 carbon, being directly attached to two fluorine atoms, would exhibit a significantly different chemical shift compared to the other carbons and would also show a large one-bond C-F coupling. The chemical shifts of C1 and C3 would also be influenced by the inductive effect of the fluorine atoms.
Table 2: Predicted NMR Chemical Shifts and Couplings for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Couplings (Hz) |
| ¹H | H1 | ~3.8 | ²JHF, ³JHH |
| ¹H | H3 | ~2.0 | ²JHF, ³JHH |
| ¹H | H4 | ~1.7 | ³JHH |
| ¹H | H5 | ~3.7 | ³JHH |
| ¹³C | C1 | ~65 | ²JCF |
| ¹³C | C2 | ~120 (triplet) | ¹JCF (~240) |
| ¹³C | C3 | ~30 | ²JCF |
| ¹³C | C4 | ~25 | |
| ¹³C | C5 | ~62 | |
| ¹⁹F | F2 | -90 to -120 | ²JFH, ³JFH |
Note: These are estimated values based on data for analogous fluorinated alcohols and alkanes. Actual values may vary depending on the solvent and other experimental conditions.
The magnitude of the three-bond coupling constants (³J) between nuclei, particularly between protons (³JHH) and between protons and fluorine (³JHF), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship is a powerful tool for conformational analysis.
By measuring the ³JHH values for the protons along the carbon backbone (e.g., between H3 and H4), it is possible to deduce the preferred rotameric states around the C3-C4 bond. Similarly, the ³JHF couplings between the fluorine atoms at C2 and the protons at C3 can provide information about the conformational preferences around the C2-C3 bond. A detailed analysis of these coupling constants, often in conjunction with computational modeling, can provide a comprehensive picture of the dominant solution-phase conformation of this compound.
Quantum Mechanical Time-Domain NMR Simulations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. For fluorinated compounds, ¹⁹F NMR provides exceptional sensitivity and a wide chemical shift range, making it highly informative. mdpi.com Quantum mechanical simulations, particularly using Density Functional Theory (DFT), have become routine for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov
For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest. Time-domain simulations can model the dynamic behavior of the molecule, providing insights into conformational averaging effects on the NMR parameters.
¹H NMR: The proton spectrum is expected to show distinct signals for the hydroxyl (-OH) protons and the methylene (-CH₂) groups. The chemical shift of the -OH protons can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org The methylene protons adjacent to the hydroxyl groups (at C1 and C5) would appear downfield compared to the other methylene groups.
¹³C NMR: The carbon spectrum would be characterized by five signals corresponding to the five carbon atoms. The C2 carbon, bonded to two fluorine atoms, would exhibit a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF). The carbons bearing the hydroxyl groups (C1 and C5) would also be deshielded.
¹⁹F NMR: The two fluorine atoms are chemically equivalent and would give rise to a single resonance in the ¹⁹F NMR spectrum. This signal would be split by the protons on the adjacent C3 carbon. The development of ¹⁹F-centered NMR analysis techniques allows for the use of fluorine as a focal point to determine the structure of fluorinated moieties. rsc.orgresearchgate.net
Predicted NMR Data for this compound This table contains hypothetical data based on typical chemical shifts for similar functional groups.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H (C1-H₂) | ~3.7 | Triplet | JHH ≈ 6 |
| ¹H (C3-H₂) | ~1.8 | Quintet | JHH ≈ 6, JHF ≈ 15 |
| ¹H (C4-H₂) | ~1.6 | Multiplet | JHH ≈ 6 |
| ¹H (C5-H₂) | ~3.6 | Triplet | JHH ≈ 6 |
| ¹H (OH) | 2.0 - 5.0 | Broad Singlet | - |
| ¹³C (C1) | ~60 | Triplet | |
| ¹³C (C2) | ~120 | Triplet | ¹JCF ≈ 240 |
| ¹³C (C3) | ~30 | Quintet | ²JCF ≈ 20 |
| ¹³C (C4) | ~20 | ||
| ¹³C (C5) | ~60 |
Infrared (IR) Spectroscopy for Vibrational Assignment
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to O-H, C-H, C-O, and C-F bond vibrations.
The most prominent feature is expected to be a broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. libretexts.orgorgchemboulder.com The C-H stretching vibrations of the methylene groups would appear in the 3000-2850 cm⁻¹ range.
The C-F stretching vibrations typically give rise to strong absorptions in the 1200-1000 cm⁻¹ region. Due to the presence of two fluorine atoms on the same carbon, these bands are expected to be intense. The C-O stretching vibration of the primary alcohol groups would also be found in this region, typically between 1050-1260 cm⁻¹. orgchemboulder.com
Predicted IR Absorption Frequencies for this compound This table contains hypothetical data based on typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-H Stretch | 3000 - 2850 | Medium to Strong |
| C-O Stretch | 1260 - 1050 | Strong |
| C-F Stretch | 1200 - 1000 | Strong |
| O-H Bend | 1450 - 1375 | Medium, Broad |
Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₅H₁₀F₂O₂), the molecular weight is 140.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 140 would be expected. However, for alcohols, this peak can often be weak or absent due to facile fragmentation. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.
The presence of fluorine atoms can influence the fragmentation pattern. researchgate.net Fragments containing fluorine can be readily identified. For this compound, key fragmentation could involve the loss of H₂O, HF, or small alkyl chains.
Hypothetical Mass Spectrometry Fragmentation for this compound This table presents plausible fragmentation patterns and is not based on experimental data.
| m/z | Possible Fragment Ion | Plausible Origin |
|---|---|---|
| 140 | [C₅H₁₀F₂O₂]⁺ | Molecular Ion (M⁺) |
| 122 | [C₅H₈F₂O]⁺ | Loss of H₂O |
| 120 | [C₅H₉F₁O₂]⁺ | Loss of HF |
| 109 | [C₄H₆F₂O]⁺ | Alpha-cleavage at C5-C4 and loss of CH₂OH |
| 91 | [C₃H₄F₂O]⁺ | Cleavage and rearrangement |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.
If a crystal structure were obtained, it would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate the crystal packing. The presence of fluorine atoms could also lead to non-covalent F···H or F···F interactions, influencing the solid-state architecture.
In the absence of experimental data, computational crystal structure prediction (CSP) methods can be employed to explore possible polymorphic forms and their relative stabilities. nih.govcore.ac.ukiucr.org These methods generate a multitude of potential crystal packings based on the molecular structure and rank them by their calculated lattice energies. For a flexible molecule like this compound, with several rotatable bonds, CSP would be computationally demanding but could provide valuable insights into its likely solid-state conformations and packing motifs.
Research Applications and Utility in Advanced Organic Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
While direct and extensive studies detailing the use of enantiomerically pure 2,2-difluoropentane-1,5-diol in asymmetric synthesis are not widely documented, the principles of using chiral fluorinated building blocks are well-established. The strategic placement of the gem-difluoro group at the C2 position introduces a significant steric and electronic bias, which can be exploited to control the stereochemical outcome of reactions at or near the chiral centers.
The value of chiral building blocks lies in their ability to transfer stereochemical information to a prochiral substrate, leading to the formation of a single or predominant stereoisomer. In the context of this compound, if resolved into its enantiomers, each would serve as a valuable starting material. For instance, the diol functionality allows for straightforward derivatization into a variety of functional groups, such as aldehydes, carboxylic acids, or halides, without disturbing the chiral center. These derivatives can then participate in a range of stereoselective transformations.
| Transformation | Potential Chiral Product | Significance |
| Oxidation and Wittig reaction | Chiral α,α-difluoro-alkenes | Precursors to complex fluorinated molecules. |
| Mesylation and nucleophilic substitution | Chiral 2,2-difluoro-1,5-disubstituted pentanes | Building blocks for diverse molecular scaffolds. |
| Protection and Grignard reaction | Chiral tertiary alcohols | Introduction of new stereocenters with control. |
The gem-difluoro group's strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, a factor that is critical in designing asymmetric catalytic processes. For example, the acidity of neighboring protons is altered, which can be leveraged in enolate chemistry to achieve high diastereoselectivity.
Integration into Complex Molecular Architectures
The incorporation of this compound into larger, more complex molecules is a testament to its utility as a versatile building block. The 1,5-diol arrangement provides two points for extension, allowing for its seamless integration into linear or macrocyclic structures. The gem-difluoro group, while sterically similar to a methylene (B1212753) group, imparts unique conformational constraints and electronic properties to the resulting architecture.
One notable application is in the synthesis of fluorinated analogues of natural products. By replacing a specific fragment of a natural product with the this compound moiety, chemists can probe the structure-activity relationship and potentially enhance the biological activity or metabolic stability of the parent compound. The synthesis of such analogues often involves standard protection group chemistry to differentiate the two hydroxyl groups, followed by sequential coupling reactions to build the desired molecular framework.
The synthesis of fluorinated heterocyclic compounds is another area where this diol can be a key intermediate. Through intramolecular cyclization reactions, the diol can be converted into various five- or six-membered rings containing the gem-difluoro motif. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their prevalence in drug candidates.
Applications in the Synthesis of Fluorinated Derivatives for Medicinal Chemistry Research
The gem-difluoromethylene group (CF2) is a valuable motif in medicinal chemistry, often used as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group. The introduction of a CF2 group can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. this compound serves as a key starting material for the synthesis of various fluorinated derivatives with potential therapeutic applications.
| Property | Impact of Gem-Difluoro Group | Reference |
| Lipophilicity (LogP) | Generally increases, enhancing membrane permeability. | soton.ac.uk |
| Metabolic Stability | Blocks sites of oxidative metabolism, increasing drug half-life. | |
| Acidity/Basicity (pKa) | The strong electron-withdrawing effect can alter the pKa of nearby functional groups, affecting drug-receptor interactions. | |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. |
Research has shown that gem-difluorination can either have a neutral or slightly positive effect on the metabolic stability of compounds. This is attributed to the strength of the C-F bond, which is resistant to cleavage by metabolic enzymes. For instance, replacing a metabolically vulnerable methylene group with a CF2 group can prevent unwanted degradation and prolong the therapeutic effect of a drug.
The synthesis of fluorinated drug analogues often utilizes building blocks like this compound. For example, derivatives of this diol can be incorporated into the carbon skeleton of a known drug molecule to create novel fluorinated versions with potentially improved pharmacokinetic profiles.
Contribution to Fundamental Understanding of Fluorine Effects in Organic Chemistry
The study of simple, well-defined molecules like this compound provides valuable insights into the fundamental effects of fluorine on molecular properties. The gem-difluoro group, in particular, exerts profound stereoelectronic effects that influence molecular conformation and reactivity.
One of the key areas of investigation is the conformational preference of molecules containing the CF2 group. Theoretical and experimental studies on related gem-difluorinated alkanes have shown that the presence of two fluorine atoms on the same carbon can lead to a "gauche effect," where a gauche conformation around a C-C bond adjacent to the CF2 group is favored over an anti-conformation. acs.orgnih.gov This preference is attributed to a combination of steric and hyperconjugative interactions.
In this compound, the conformational landscape is further influenced by the presence of the terminal hydroxyl groups, which can engage in intramolecular hydrogen bonding. The interplay between the fluorine gauche effect and hydrogen bonding can lead to unique and predictable conformational biases. Understanding these preferences is crucial for the rational design of molecules where a specific three-dimensional structure is required for biological activity.
Furthermore, the strong dipole moment of the C-F bonds in the CF2 group significantly alters the electrostatic potential surface of the molecule. This has implications for intermolecular interactions, such as crystal packing and ligand-receptor binding. By studying model systems like this compound, chemists can develop a more predictive understanding of how to harness the unique properties of fluorine in the design of new molecules with desired functions.
Q & A
Q. What are the common synthetic routes for 2,2-Difluoropentane-1,5-diol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound can leverage strategies from structurally similar diols. For example, (2E)-2-Pentene-1,5-diol is synthesized via Grignard reagents (e.g., pent-2-enyl-magnesium bromide) or ring-opening of cyclic ethers like 4-bromotetrahydropyran . For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor® or DAST) could introduce fluorine atoms at the C2 position. Optimization involves adjusting temperature (e.g., −78°C for Grignard stability), solvent polarity (THF or DMF), and catalytic systems (e.g., Pd/C for hydrogenation steps). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : and NMR to confirm fluorine substitution and diol backbone. NMR resolves carbon environments.
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS verifies molecular weight (expected m/z for ).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological studies).
- Elemental Analysis : Validates C, H, F, and O composition .
Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?
- Methodological Answer :
- MIC Assays : Adapt protocols from pentane-1,5-diol studies, testing against bacterial strains (e.g., Staphylococcus, Enterococcus) with inoculum sizes standardized to – CFU/mL. MIC values indicate bactericidal concentrations .
- Skin Penetration Studies : Use Franz diffusion cells with human epidermal membranes to evaluate percutaneous absorption, referencing methods for pentane-1,5-diol as a penetration enhancer .
- Cytotoxicity Assays : MTT or LDH assays in mammalian cell lines (e.g., HaCaT keratinocytes) to determine IC values .
Advanced Research Questions
Q. How does fluorination at the C2 position influence the physicochemical properties of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorination alters:
- Solubility : Enhanced hydrophilicity due to fluorine’s electronegativity; measure via shake-flask method in water/PBS.
- Stability : Assess hydrolytic stability under acidic/basic conditions (pH 2–12, 37°C) via HPLC monitoring.
- Conformational Rigidity : NMR or X-ray crystallography (if crystals form) reveals restricted rotation around the C2–C2 bond. Compare with non-fluorinated analogs like pentane-1,5-diol .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for diols like this compound?
- Methodological Answer : Discrepancies may arise from:
- Inoculum Size : Higher inoculum ( CFU/mL) increases MIC by 1–2 dilution steps, as seen in pentane-1,5-diol studies .
- Strain Variability : Test across antibiotic-resistant/sensitive strains (e.g., MRSA vs. MSSA) and Gram-negative rods.
- Synergy Studies : Check for additive effects with common antibiotics (e.g., β-lactams) using checkerboard assays .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or SRC kinases (PDB IDs: 1M17, 2SRC). Fluorine’s van der Waals radius impacts binding affinity .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability in lipid bilayers for penetration-enhancer potential .
- QSAR Models : Train models on diol derivatives to correlate substituents (e.g., fluorine) with logP and activity .
Q. What strategies mitigate batch-to-batch variability during scaled-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., fluorination completion).
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Quality Control : Implement strict HPLC-UV thresholds (e.g., ±2% area purity) and NMR validation for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
